Eluxadoline is classified as a synthetic opioid and belongs to the category of gastrointestinal agents. It is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile compared to traditional opioids. The compound's structure allows it to selectively bind to specific opioid receptors in the gastrointestinal tract, thereby modulating bowel function without significant central nervous system effects.
The synthesis of Eluxadoline involves several key intermediates, notably Methyl-5-formyl-2-methoxybenzoate and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine. A commercially viable method for synthesizing these intermediates has been documented, which includes the following steps:
Eluxadoline has a complex molecular structure characterized by its specific arrangement of atoms that facilitates its interaction with opioid receptors. The molecular formula for Eluxadoline is CHNO, with a molecular weight of approximately 409.51 g/mol.
The structural representation includes:
The stereochemistry of Eluxadoline is crucial for its biological activity, as the (S)-enantiomer exhibits greater potency than its counterpart .
Eluxadoline undergoes various chemical reactions during its synthesis, including:
The efficiency of these reactions can be monitored using techniques such as thin-layer chromatography (TLC) and HPLC .
Eluxadoline exerts its therapeutic effects through a dual mechanism:
This selective receptor activity minimizes central nervous system side effects typically associated with non-selective opioids, making Eluxadoline a safer alternative for managing gastrointestinal disorders .
Eluxadoline exhibits specific physical properties that are important for its formulation and stability:
Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess these properties .
Eluxadoline's primary application is in the treatment of irritable bowel syndrome with diarrhea predominance. Its unique mechanism allows it to effectively manage symptoms while reducing the risk of dependency associated with traditional opioids. Additionally, ongoing research explores its potential use in other gastrointestinal disorders due to its modulatory effects on gut motility .
Eluxadoline exhibits a unique multireceptor binding profile, functioning as a mixed μ-opioid receptor agonist, δ-opioid receptor antagonist, and κ-opioid receptor agonist. This triad of activities enables targeted symptom control in irritable bowel syndrome with diarrhea (IBS-D) by modulating gastrointestinal motility, secretion, and visceral pain perception [1] [5] [8].
The molecular structure of eluxadoline (C~32~H~35~N~5~O~5~) features key domains critical for μ-opioid receptor (μOR) binding and activation:
Table 1: Structural Features Enabling μOR Selectivity
Structural Domain | Pharmacological Role | Functional Outcome |
---|---|---|
Carbamoyl group (4-position) | Hydrogen bonding with Asn150/μOR | Stabilizes active receptor conformation |
Dimethylphenylalanine core | Hydrophobic pocket insertion | High μOR binding affinity (K~i~ = 1.8 nM) |
Methoxybenzoic acid | Zwitterionic formation at pH 6–7 | Limits systemic absorption |
δ-opioid receptor (δOR) antagonism counterbalances μOR-mediated motility suppression:
κ-opioid receptor (κOR) agonism complements eluxadoline’s activity profile:
Eluxadoline’s efficacy is partially mediated through μOR-δOR heteromers, which exhibit distinct signaling properties:
β-arrestin pathways modulate eluxadoline’s duration and localization of action:
Table 2: Signaling Properties at μOR-δOR Heteromers
Parameter | Eluxadoline | Loperamide | Functional Implication |
---|---|---|---|
G~αi~ activation (EC~50~, nM) | 6.3 ± 0.9 | 18.4 ± 2.7 | Superior heteromer coupling |
β-arrestin-2 recruitment (% max) | 92 ± 8 | 42 ± 6 | Enhanced receptor regulation |
Heteromer dependency* | 75% reduction | <10% reduction | Target-specific efficacy |
*(Activity loss after heteromer disruption)*
Eluxadoline’s multireceptor engagement confers distinct advantages over pure μOR agonists:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3